5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

説明

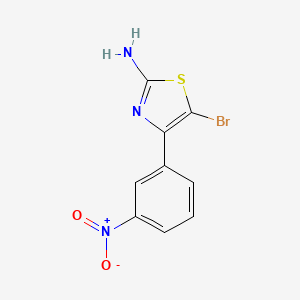

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a nitrophenyl group at the 4-position, and an amine group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Oxidation: The thiazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles.

Reduction: Formation of 5-Bromo-4-(3-aminophenyl)-thiazol-2-ylamine.

Oxidation: Formation of oxidized thiazole derivatives.

科学的研究の応用

Antimicrobial Properties

Research indicates that thiazole derivatives, including 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, exhibit notable antimicrobial activity. The presence of the nitrophenyl group enhances its reactivity and potential interaction with microbial targets. In vitro studies have demonstrated that related compounds possess significant activity against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-Bromo-4-(phenyl)-thiazol-2-amine | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can induce cytotoxic effects against various cancer cell lines. Specifically, the introduction of the bromine atom and the nitro group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of several thiazole derivatives, this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer activity compared to standard chemotherapeutics .

Synthesis of Novel Derivatives

This compound serves as a versatile building block for synthesizing novel derivatives with enhanced biological activities. The compound can undergo various chemical modifications, such as reduction of the nitro group to an amine, potentially increasing its bioactivity .

Table 2: Synthetic Modifications and Their Effects

| Modification | Resulting Compound | Enhanced Activity |

|---|---|---|

| Nitro to Amine Reduction | 5-Bromo-4-(3-amino-phenyl)-thiazol-2-ylamine | Increased cytotoxicity in cancer cells |

| Substitution at Position 4 | 5-Bromo-4-(4-methylphenyl)-thiazol-2-ylamine | Improved antibacterial properties |

Structure-Based Drug Design

The structural characteristics of this compound make it an excellent candidate for structure-based drug design. Computational studies suggest that modifications to enhance lipophilicity and target specificity can lead to improved therapeutic agents against resistant strains of bacteria and cancer cells .

Anti-Giardial Activity

Recent studies have highlighted the anti-parasitic potential of thiazole derivatives, including this compound, against Giardia intestinalis. The introduction of a bromo group at position 5 has been shown to significantly enhance anti-Giardial activity compared to unsubstituted analogs .

Table 3: In Vitro Activity Against Giardia intestinalis

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.39 | >10 |

| Metronidazole (standard) | 1.40 | - |

作用機序

The mechanism of action of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity .

類似化合物との比較

Similar Compounds

4-(3-Nitrophenyl)-thiazol-2-ylamine: Lacks the bromine substitution.

5-Bromo-4-phenyl-thiazol-2-ylamine: Lacks the nitro group.

5-Bromo-4-(3-nitro-phenyl)-oxazole-2-ylamine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is unique due to the combination of the bromine, nitrophenyl, and thiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and material science.

生物活性

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and a bromine substituent. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its reactivity and biological activity. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to an amine, which may enhance its binding affinity to biological targets. The thiazole moiety has been shown to modulate enzyme activities and receptor interactions, contributing to its therapeutic potential .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| 5-Bromo-4-(3-nitrophenyl)-oxazole-2-ylamine | U251 (human glioblastoma) | 10–30 |

The above data illustrates the cytotoxic effects of thiazole derivatives, highlighting the importance of structural modifications in enhancing activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial activity against various strains of bacteria, including E. coli and Klebsiella spp. .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Nitrothiophene carboxamide derivatives | Klebsiella spp. | 25 |

These findings suggest that the incorporation of a nitrophenyl group may enhance the antimicrobial efficacy of thiazole derivatives through improved membrane permeability or interaction with bacterial enzymes .

Case Study 1: Anticancer Potential

A study published in MDPI investigated the anticancer effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited strong cytotoxicity against A431 and U251 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several thiazole derivatives and tested them against multiple bacterial strains. The results highlighted that compounds with similar structural features to this compound displayed potent activity against E. coli, suggesting that modifications to the thiazole scaffold could lead to new antibacterial agents .

特性

IUPAC Name |

5-bromo-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2S/c10-8-7(12-9(11)16-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYUDGSSEZYDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276762 | |

| Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343966-27-8 | |

| Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343966-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。